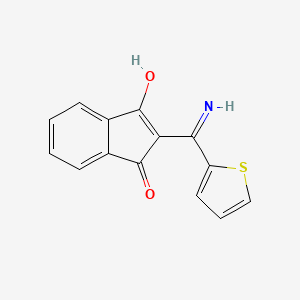

2-(Amino-2-thienylmethylene)indane-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

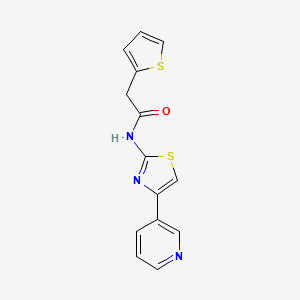

2-(Amino-2-thienylmethylene)indane-1,3-dione is a chemical compound with the molecular formula C14H9NO2S . It is a derivative of indane-1,3-dione, which is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .

Molecular Structure Analysis

The molecular structure of 2-(Amino-2-thienylmethylene)indane-1,3-dione is based on the indane-1,3-dione scaffold, with additional amino and thienylmethylene groups . The exact structure analysis is not provided in the available sources.Chemical Reactions Analysis

Indane-1,3-dione, the parent compound of 2-(Amino-2-thienylmethylene)indane-1,3-dione, is involved in various chemical reactions, enabling access to this scaffold and its most common derivatives . The specific chemical reactions involving 2-(Amino-2-thienylmethylene)indane-1,3-dione are not detailed in the available sources.Applications De Recherche Scientifique

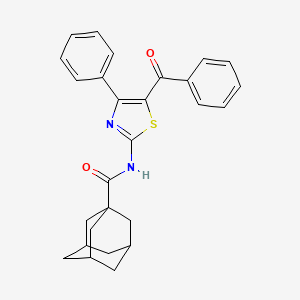

Medicinal Chemistry Applications

Indane-1,3-dione derivatives have garnered significant interest in medicinal chemistry due to their structural resemblance to indanone. Notable examples include:

- Donepezil : Used for Alzheimer’s disease treatment .

- Indinavir : Employed in AIDS treatment . These compounds serve as valuable building blocks for designing biologically active molecules.

Organic Electronics and Photopolymerization

Indane-1,3-dione acts as an electron acceptor, finding applications in:

- Dye Design for Solar Cells : It contributes to efficient energy conversion .

- Photoinitiators of Polymerization : Enhances polymerization processes .

- Chromophores for Non-Linear Optical (NLO) Applications : Used in optical devices .

Natural Product Isolation and Biosensing

Indane-1,3-dione derivatives are found in natural products:

- Caraphenol B : Isolated from Caragna sinica .

- Pterosin B : Isolated from marine cyanobacterium . These compounds inspire further research and biosensing applications.

Chemical Modification and Domino Reactions

Various chemical reactions enable access to the indane-1,3-dione scaffold and its derivatives. For instance, dehydration in acidic conditions converts it to a related compound .

Pigot, C., Brunel, D., & Dumur, F. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(18), 5976. DOI: 10.3390/molecules27185976

Propriétés

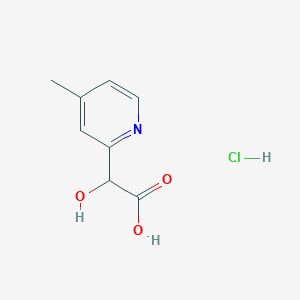

IUPAC Name |

3-hydroxy-2-(thiophene-2-carboximidoyl)inden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2S/c15-12(10-6-3-7-18-10)11-13(16)8-4-1-2-5-9(8)14(11)17/h1-7,15-16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWOKZESYBJNKNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C2=O)C(=N)C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Amino-2-thienylmethylene)indane-1,3-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2820134.png)

![5-amino-1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2820138.png)

![6-(2-Methoxy-5-methylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)